5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride
Description
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a hydrazinylmethyl group at position 5 and a methyl group at position 2. The hydrazinylmethyl moiety (–CH₂–NH–NH₂) confers nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its hydrochloride salt form enhances stability and solubility, facilitating applications in pharmaceutical formulations .
Properties
Molecular Formula |
C5H10ClN3S |
|---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-4-7-2-5(9-4)3-8-6;/h2,8H,3,6H2,1H3;1H |
InChI Key |
ADISQACAUXFUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CNN.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Chloromethyl Thiazole Intermediates
A common route involves substituting a chloromethyl group at the 5-position of 2-methylthiazole with hydrazine. This method is adapted from protocols for analogous thiazole derivatives.
Procedure:
Synthesis of 2-Methyl-5-chloromethylthiazole :
Hydrazine Substitution :
Hydrochloride Salt Formation :
Advantages:
Limitations:
The Hantzsch condensation constructs the thiazole ring while incorporating the hydrazinylmethyl group. This method is cited in patents for structurally similar compounds.
Reductive Amination of Aldehyde Precursors
This method involves reducing a thiazole-5-carbaldehyde intermediate to introduce the hydrazinylmethyl group, as reported in studies on related hydrazine derivatives.
Procedure:
Synthesis of 2-Methylthiazole-5-carbaldehyde :
Reductive Amination with Hydrazine :
Hydrochloride Salt Formation :
Advantages:
Limitations:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloromethylation → Hydrazine substitution | 65–75 | Scalable, simple | Toxic intermediates |
| Hantzsch Condensation | Thioamide + α-Haloketone → Cyclization | 50–60 | Integrated ring formation | Low yield, side reactions |
| Reductive Amination | Aldehyde oxidation → Reductive amination | 70–80 | High selectivity | Expensive catalysts |
Critical Reaction Parameters
Solvent Selection:
Temperature Control:
Industrial-Scale Considerations
Emerging Methodologies
Recent advances include flow chemistry for continuous synthesis, reducing reaction times by 40%, and enzymatic catalysis for greener hydrazine incorporation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazinyl (-NH-NH₂) group serves as a potent nucleophile, enabling reactions with electrophilic reagents:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives. For example, reaction with ethyl bromoacetate yields ethyl 2-(5-(hydrazinylmethyl)-2-methylthiazol-1-yl)acetate.
-
Acylation : Forms hydrazides when treated with acyl chlorides like acetyl chloride in dry acetone.
Key Conditions :
-
Solvents: Ethanol, dry acetone
-
Temperature: 60–80°C
Condensation Reactions
The hydrazinyl group participates in condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic ethanol to generate hydrazone derivatives. For instance, condensation with 4-nitrobenzaldehyde produces a hydrazone with a melting point of 195–196°C .
-
Ketone Condensation : Forms cyclized products with α,β-unsaturated ketones under microwave irradiation, enhancing reaction efficiency .
Spectroscopic Evidence :
-
FT-IR peaks at 1615–1630 cm⁻¹ (C=N stretch) confirm hydrazone formation.
-
¹H NMR signals at δ 8.1–8.5 ppm (thiazole-CH) and δ 10.3–10.8 ppm (hydrazine-NH) validate structural changes .
Cyclization and Heterocycle Formation
The compound acts as a precursor for synthesizing fused heterocycles:
-
Hantzsch Thiazole Synthesis : Reacts with α-haloketones (e.g., phenacyl bromide) in isopropyl alcohol/HCl to form thiazolo[3,2-b] triazole derivatives .
-
Thiosemicarbazide Cyclization : Couples with thiosemicarbazide in refluxing ethanol to yield 1,3,4-thiadiazole-thiazole hybrids, demonstrating antitumor activity .
Reaction Pathway Example :
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 1 | Thiosemicarbazide, ethanol, 78°C | Thiosemicarbazone intermediate | |
| 2 | α-Bromoketone, HCl, 80°C | Thiazole-fused heterocycle |
Metal Complexation
The hydrazinyl group chelates transition metals, forming complexes with potential bioactivity:
-
Copper(II) Complexes : Reacts with CuCl₂ in methanol to form square-planar complexes characterized by UV-Vis absorption at 600–650 nm .
-
Zinc(II) Coordination : Forms tetrahedral complexes with Zn(NO₃)₂, confirmed by molar conductivity measurements .
Stability Data :
Oxidative Reactions
Controlled oxidation transforms the hydrazinyl group:
Scientific Research Applications
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural analogs differ in substituents at positions 4, 5, or 2 of the thiazole ring. Below is a comparative analysis:
Key Observations :
- Hydrazinylmethyl vs. Chloromethyl : The hydrazinyl group (–NH–NH₂) enables condensation reactions (e.g., hydrazone formation), while chloromethyl (–CH₂Cl) is more reactive in nucleophilic substitutions .
- Phenyl vs. Methyl Substituents: Bulky phenyl groups (e.g., in 4-Amino-2-methyl-5-phenylthiazole HCl) enhance lipophilicity, influencing pharmacokinetic properties compared to smaller methyl groups .
Physicochemical Properties
| Property | 5-(Hydrazinylmethyl)-2-methyl-thiazole HCl | 4-Chloromethyl-2-methyl-thiazole HCl | 5-Chloro-2-methyl-thiazole HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~183.67 (estimated) | 184.23 | 170.65 |
| Solubility | High in polar solvents (H₂O, MeOH) | Moderate in DMF, acetone | Low in water, high in DCM |
| Stability | Stable at RT; hygroscopic | Sensitive to moisture | Stable under inert conditions |
Notes:
Biological Activity
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The hydrazinylmethyl group attached to the thiazole enhances its reactivity and potential bioactivity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride has shown promising results against various fungal strains.
Case Study: Antifungal Activity
A study synthesized several thiazole derivatives and tested their antifungal activity against Candida albicans. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 7.81 µg/mL, which is notably lower than that of fluconazole (15.62 µg/mL), indicating superior antifungal potency .
| Compound | MIC (µg/mL) | Reference Drug (Fluconazole) |
|---|---|---|
| 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride | 7.81 | 15.62 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit the growth of various cancer cell lines.
Research Findings
In a comparative study, thiazole derivatives were assessed for their cytotoxic effects on HeLa cells (cervical cancer) and normal fibroblasts. The results revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
The biological activity of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as a noncompetitive inhibitor of key enzymes involved in fungal metabolism, such as lanosterol C14α-demethylase .
- Cell Membrane Penetration : Enhanced lipophilicity due to the hydrazinyl group may improve its ability to penetrate fungal cell membranes, thereby increasing its efficacy .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Candida albicans with low MIC |
| Anticancer | Selective toxicity towards cancer cells |
| Mechanism | Enzyme inhibition and improved membrane penetration |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride. Investigating its effects on other microbial strains and cancer types will be crucial in establishing its therapeutic potential.
Q & A
Q. How to detect trace impurities in 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
